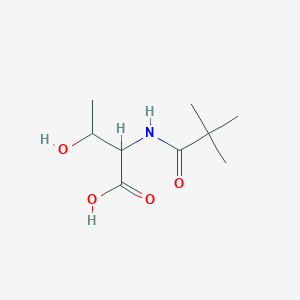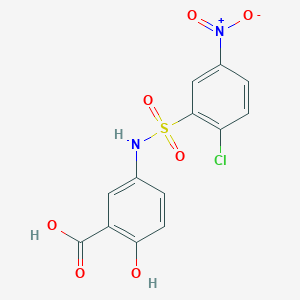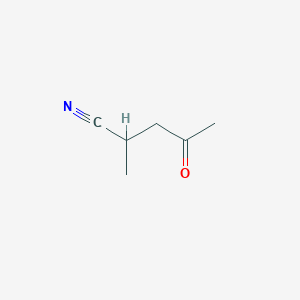
2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid
Descripción general
Descripción
2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid, also known as DMPA-HB, is a chiral building block used in the synthesis of various pharmaceuticals, agrochemicals, and natural products. It is a white crystalline solid with a molecular weight of 219.3 g/mol and a melting point of 90-92°C. DMPA-HB is a derivative of L-Valine and has a hydroxyl group and an amide group attached to the β-carbon.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid is not well understood. However, it is believed to act as a chiral auxiliary in various reactions, leading to the formation of chiral products. This compound can also act as a ligand in various catalytic reactions, leading to the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is not used as a drug or a therapeutic agent. However, it has been shown to be non-toxic and non-irritating to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid is a useful chiral building block due to its chiral nature and the presence of functional groups that can be easily modified. It can be used in various reactions to form chiral products and can also act as a ligand in catalytic reactions. However, its synthesis can be challenging and requires multiple steps, which can make it expensive and time-consuming to produce.
Direcciones Futuras
1. Development of new synthetic routes for 2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid that are more efficient and cost-effective.
2. Investigation of the mechanism of action of this compound in various reactions.
3. Development of new applications for this compound in the synthesis of natural products and pharmaceuticals.
4. Investigation of the potential of this compound as a chiral auxiliary in asymmetric catalysis.
5. Development of new derivatives of this compound with improved properties and functionality.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. It has also been used in the synthesis of agrochemicals such as insecticides and herbicides. This compound is a versatile building block due to its chiral nature and the presence of functional groups that can be easily modified.
Propiedades
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5(11)6(7(12)13)10-8(14)9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNGLIMISXAPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3382334.png)
![4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382349.png)

![1-({2-[(1-Cyanocyclohexyl)amino]ethyl}amino)cyclohexanecarbonitrile](/img/structure/B3382371.png)
![3-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382374.png)



![[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B3382406.png)
![Pyridine, 3-chloro-5-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3382414.png)
![2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382422.png)
